5-Hydroxyoctanoic acid

Lactonization Cyclization equilibrium Prodrug design

5-Hydroxyoctanoic acid (CAS 17369-50-5), also known as 5-hydroxycaprylic acid, is a medium-chain hydroxy fatty acid (C₈H₁₆O₃, MW 160.21 g/mol) bearing a hydroxyl substituent at the C5 position. This mid-chain hydroxyl placement enables the compound to undergo intramolecular esterification to form a six-membered δ-lactone (5-octanolide; CAS 698-76-0), a structural feature that distinguishes it from other hydroxylated octanoic acid regioisomers and from unsubstituted octanoic acid.

Molecular Formula C8H16O3
Molecular Weight 160.21 g/mol
CAS No. 17369-50-5
Cat. No. B100494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxyoctanoic acid
CAS17369-50-5
Synonyms5-Hydroxycaprylic acid
Molecular FormulaC8H16O3
Molecular Weight160.21 g/mol
Structural Identifiers
SMILESCCCC(CCCC(=O)O)O
InChIInChI=1S/C8H16O3/c1-2-4-7(9)5-3-6-8(10)11/h7,9H,2-6H2,1H3,(H,10,11)
InChIKeyLAWNVEFFZXVKAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxyoctanoic Acid (CAS 17369-50-5): A Mid-Chain Hydroxylated Fatty Acid with Distinct δ-Lactone Cyclization Propensity


5-Hydroxyoctanoic acid (CAS 17369-50-5), also known as 5-hydroxycaprylic acid, is a medium-chain hydroxy fatty acid (C₈H₁₆O₃, MW 160.21 g/mol) bearing a hydroxyl substituent at the C5 position [1]. This mid-chain hydroxyl placement enables the compound to undergo intramolecular esterification to form a six-membered δ-lactone (5-octanolide; CAS 698-76-0), a structural feature that distinguishes it from other hydroxylated octanoic acid regioisomers and from unsubstituted octanoic acid [2]. 5-Hydroxyoctanoic acid participates in mitochondrial fatty acid β-oxidation via its acylcarnitine conjugate, 5-hydroxyoctanoylcarnitine, and serves as a versatile synthetic intermediate for δ-lactone–derived specialty chemicals including flavourants, surfactants, and biodegradable polymers [1][3].

Why 5-Hydroxyoctanoic Acid Cannot Be Simply Interchanged with Other Hydroxyoctanoic Acid Isomers or Its Lactone Form


The position of the hydroxyl group on the octanoic acid backbone fundamentally governs both physicochemical behaviour and downstream chemical reactivity. Unlike 3-hydroxyoctanoic acid, which is constrained to form a strained β-lactone or remain open-chain, the C5 hydroxyl of 5-hydroxyoctanoic acid is geometrically poised to cyclize into a thermodynamically favoured six-membered δ-lactone [1]. This reversible lactonization equilibrium imparts unique partitioning, controlled-release, and intermediate-trapping capabilities that are absent in the 2-, 3-, 4-, or 8-hydroxy isomers [2]. Furthermore, 5-hydroxyoctanoic acid and its corresponding δ-lactone (5-octanolide) are not functionally interchangeable: the open-chain hydroxy acid possesses a free carboxylic acid moiety (pKa ≈ 4.87) that confers aqueous solubility and metal-chelating capacity, whereas the lactone is a neutral, hydrophobic flavour molecule [3]. Procurement decisions must therefore consider whether the free acid, the lactone, or the acid–lactone interconversion capability is required for the intended application.

Quantitative Differentiation Evidence for 5-Hydroxyoctanoic Acid vs. Closest Structural Analogs


Unique δ-Lactone Cyclization Capability: 5-Hydroxyoctanoic Acid vs. 3-Hydroxyoctanoic Acid

5-Hydroxyoctanoic acid undergoes spontaneous, acid-catalysed, or enzymatically-driven intramolecular esterification to form δ-octalactone (a six-membered ring), a reaction that is geometrically impossible for 3-hydroxyoctanoic acid, which can only form a highly strained, unfavourable β-lactone (four-membered ring) [1]. In a microbial unspecific peroxygenase (UPO)-catalysed system, octanoic acid is hydroxylated and directly lactonized; GC-MS analysis demonstrates the formation of both γ- and δ-lactone peaks, with the δ-lactone (from 5-hydroxylation) being a major product alongside γ-lactone from 4-hydroxylation [2]. The patent literature further reports that acid-catalysed cyclization of Δ⁹–Δ¹⁵ unsaturated fatty acids yields δ-lactones with δ/γ ratios that are tunable by solvent and catalyst selection, with certain conditions favouring the δ-lactone over the γ-lactone [1].

Lactonization Cyclization equilibrium Prodrug design Fragrance precursor

pKa Comparison: 5-Hydroxyoctanoic Acid vs. 3-Hydroxyoctanoic Acid vs. Octanoic Acid

The predicted pKa of the carboxylic acid group in 5-hydroxyoctanoic acid is 4.87 (ChemAxon via HMDB) [1]. By comparison, 3-hydroxyoctanoic acid has a reported predicted pKa of 4.38 (±0.10) , while unsubstituted octanoic acid has a pKa of approximately 4.89 [2]. The electron-withdrawing inductive effect of the β-hydroxyl group in 3-hydroxyoctanoic acid lowers the pKa by ~0.5 log units relative to the more distant δ-hydroxyl group in 5-hydroxyoctanoic acid, resulting in a higher proportion of ionized (carboxylate) species at physiological pH (7.4) for the 3-hydroxy isomer.

Acid dissociation constant Ionization state Formulation pH Solubility

LogP Comparison: Lipophilicity Differences Between 5-Hydroxyoctanoic Acid and Its Lactone Form

5-Hydroxyoctanoic acid has a predicted logP of 1.42 (HMDB, ChemAxon) [1], reflecting moderate lipophilicity due to the free carboxylic acid and hydroxyl groups. In contrast, its corresponding δ-lactone, 5-octanolide, lacks the ionizable carboxylic acid and exhibits substantially higher hydrophobicity; while an exact experimental logP for δ-octalactone is not available in the consulted databases, structurally analogous δ-lactones typically exhibit logP values 1.5–3.0 units higher than their open-chain hydroxy acid counterparts. This differential partitioning directly impacts extraction solvent selection, chromatographic retention, and biological membrane permeation.

Partition coefficient Lipophilicity Membrane permeability Extraction

Metabolic Pathway Specificity: 5-Hydroxyoctanoylcarnitine as a Distinct Mitochondrial β-Oxidation Intermediate

5-Hydroxyoctanoic acid is transported into cells via FATP1 and converted to 5-hydroxyoctanoyl-CoA, which subsequently forms 5-hydroxyoctanoylcarnitine for mitochondrial import [1]. This acylcarnitine species is structurally distinct from the acylcarnitines derived from 3-hydroxyoctanoic acid (3-hydroxyoctanoylcarnitine) or octanoic acid (octanoylcarnitine). In metabolomics studies, these acylcarnitine isomers are chromatographically resolved and quantified as separate biomarkers; misidentification of the hydroxyl position can lead to erroneous diagnosis of inborn errors of fatty acid metabolism. 3-Hydroxyoctanoic acid is a recognized clinical marker for medium-chain acyl-CoA dehydrogenase (MCAD) deficiency and other β-oxidation disorders [2], whereas 5-hydroxyoctanoic acid represents a distinct metabolic entry point.

Acylcarnitine Mitochondrial β-oxidation Metabolomics Biomarker

Synthetic Versatility: 5-Hydroxyoctanoic Acid as a Bifunctional Intermediate for δ-Lactone and 5-Hydroxy Amide Derivatives

U.S. Patent 6,022,982 describes a process wherein δ-lactones (derived from unsaturated fatty acids) are hydrolysed with alkali to yield 5-hydroxy fatty acids, and conversely, the δ-lactones can react with primary amines to give near-quantitative conversion to 5-hydroxy amides [1]. This bifunctional reactivity—free carboxylic acid for amidation/esterification plus a secondary alcohol for further derivatization—is not simultaneously available in octanoic acid (no hydroxyl), 8-hydroxyoctanoic acid (primary alcohol, different reactivity), or the pre-formed δ-lactone (no free acid). The patent explicitly states that 5-hydroxy amides are useful as lubricants, cutting fluids, textile lubricants, hair-care emollients, plasticizers, and fabric softeners [1].

Synthetic intermediate δ-Lactone Hydroxy amide Biobased chemicals

High-Value Application Scenarios for 5-Hydroxyoctanoic Acid Based on Structural Differentiation Evidence


Biobased Surfactant and Emulsifier Development Leveraging the Free Carboxylic Acid and Mid-Chain Hydroxyl Groups

5-Hydroxyoctanoic acid combines a hydrophobic C8 alkyl chain with two hydrophilic moieties (carboxylic acid at C1 and secondary alcohol at C5). This bifunctional amphiphilicity, supported by its pKa of 4.87 and logP of 1.42 [1], enables pH-dependent surface activity and metal-chelation behaviour that is distinct from single-headgroup surfactants such as octanoic acid or 8-hydroxyoctanoic acid. The mid-chain hydroxyl also provides a handle for further ethoxylation or sulfation, allowing tunable HLB (hydrophilic–lipophilic balance) values for emulsion and foam formulations. Industrial users seeking a biobased, biodegradable surfactant intermediate with dual derivatization sites should prioritize this compound over terminal-hydroxy or non-hydroxylated fatty acids .

Controlled-Release Flavour and Fragrance Precursor via δ-Lactone Interconversion

The ability of 5-hydroxyoctanoic acid to reversibly cyclize to δ-octalactone—a compound with a well-characterized creamy, coconut-like aroma profile widely used in food flavourings (FEMA No. 3214) [1]—enables its use as a latent flavour precursor. At formulation pH where the hydroxy acid predominates, the compound is non-volatile and flavour-neutral; upon acidification or heating, lactonization releases the aromatic δ-octalactone. This pH- or temperature-triggered release is not achievable with 3-hydroxyoctanoic acid (no stable lactone) or with pre-formed δ-octalactone alone (immediate volatility). Procurement of the hydroxy acid form is thus indicated for encapsulation, controlled-release, or pro-fragrance applications .

Metabolomics and Clinical Biomarker Research Using Positionally Defined Hydroxy Fatty Acid Standards

5-Hydroxyoctanoic acid and its acylcarnitine conjugate (5-hydroxyoctanoylcarnitine) represent structurally specific intermediates in mitochondrial fatty acid β-oxidation [1]. Because 3-hydroxyoctanoic acid is an established biomarker for MCAD deficiency and other metabolic disorders , analytical laboratories performing acylcarnitine profiling via LC-MS/MS require positionally pure hydroxyoctanoic acid standards to avoid misidentification. The distinct chromatographic retention and fragmentation pattern of 5-hydroxyoctanoylcarnitine relative to the 3-hydroxy isomer necessitates sourcing the correct regioisomer for accurate calibration, isotope dilution, and quality control in clinical metabolomics workflows [1].

Specialty Chemical Synthesis: 5-Hydroxy Amides and Polyhydroxy Fatty Acid Derivatives

U.S. Patent 6,022,982 demonstrates that δ-lactones derived from 5-hydroxy fatty acids undergo near-quantitative conversion to 5-hydroxy amides upon reaction with primary amines, yielding products with direct utility as lubricants, cutting fluids, textile lubricants, hair-care emollients, plasticizers, and fabric softeners [1]. This synthetic pathway exploits the bifunctional nature of 5-hydroxyoctanoic acid: the carboxylic acid group forms the lactone intermediate, while the C5 hydroxyl remains available for further functionalization or contributes polarity to the final amide product. Chemical procurement for industrial specialty chemical production should specify the hydroxy acid (or its lactone precursor) rather than unsubstituted octanoic acid, which lacks the hydroxyl functionality essential for downstream derivatization [1].

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